

Application of (2R,4S)-Hydroxy Itraconazole-d5 in Clinical Toxicology

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Compound of Interest		
Compound Name:	(2R,4S)-Hydroxy Itraconazole-d5	
Cat. No.:	B1673955	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-Hydroxy Itraconazole-d5 is the deuterated form of (2R,4S)-hydroxy itraconazole, the major and biologically active metabolite of the antifungal agent itraconazole. In clinical toxicology, the primary application of this stable isotope-labeled compound is as an internal standard (IS) for the quantitative analysis of hydroxy itraconazole and its parent drug, itraconazole, in biological matrices. The use of a deuterated internal standard is critical for accurate and precise quantification by mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly important for therapeutic drug monitoring (TDM) of itraconazole due to its variable pharmacokinetics, potential for drug-drug interactions, and narrow therapeutic index. Accurate measurement of both itraconazole and hydroxy itraconazole is essential for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.

Core Applications

 Therapeutic Drug Monitoring (TDM): (2R,4S)-Hydroxy Itraconazole-d5 is instrumental in TDM assays to ensure that plasma concentrations of itraconazole and hydroxy itraconazole are within the therapeutic range.



- Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: This internal standard is crucial for the
 accurate determination of drug and metabolite concentrations in plasma and other biological
 fluids during preclinical and clinical trials.
- Forensic Toxicology: In forensic investigations, it can be used to accurately quantify itraconazole and its metabolite in post-mortem specimens or in cases of suspected drugfacilitated crimes.
- Drug Metabolism Studies: It aids in the investigation of itraconazole's metabolic pathways and the impact of co-administered drugs on its metabolism.

Experimental Protocols

Protocol 1: Quantitative Analysis of Itraconazole and Hydroxy Itraconazole in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of itraconazole and hydroxy itraconazole in human plasma using **(2R,4S)-Hydroxy Itraconazole-d5** and Itraconazole-d5 as internal standards.[1][2]

- 1. Sample Preparation (Protein Precipitation)
- To a 1.5 mL microcentrifuge tube, add 100 μL of human plasma sample, calibrator, or quality control (QC) sample.
- Add 50 μL of the internal standard working solution (containing 100 ng/mL of both Itraconazole-d5 and (2R,4S)-Hydroxy Itraconazole-d5 in methanol).
- Vortex briefly to mix.
- Add 400 µL of precipitation solution (0.5% formic acid in acetonitrile).
- Vortex vigorously for 1 minute.
- Centrifuge at 3500 rpm for 5 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.



- 2. LC-MS/MS Instrumentation and Conditions
- Liquid Chromatograph: Waters ACQUITY UPLC I-Class system or equivalent.[1]
- Mass Spectrometer: Waters Xevo TQ-XS triple quadrupole mass spectrometer or equivalent.
 [1]
- Chromatographic Column: Agilent Zorbax SB-C18, 2.1 × 50 mm, 3.5 μm.[1]
- Mobile Phase A: 10 mM ammonium formate in water with 1% formic acid.[1]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
- Flow Rate: 0.500 mL/min.[1]
- Gradient:
 - o 0-0.5 min: 40% B
 - 0.5-3.0 min: Linear ramp to 95% B
 - o 3.0-3.5 min: Hold at 95% B
 - 3.5-4.0 min: Return to 40% B and re-equilibrate.[1]
- Column Temperature: 40°C.[1]
- Autosampler Temperature: 15°C.[1]
- Injection Volume: 5 μL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
- 3. Mass Spectrometry Parameters



Parameter	Value
Capillary Voltage	3.5 kV
Desolvation Temperature	500°C
Desolvation Gas Flow	900 L/hr
Cone Gas Flow	150 L/hr
Nebuliser Pressure	7 Bar
Source Temperature	150°C

Table 1: General Mass Spectrometry Source Parameters.[1]

4. Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Itraconazole	707.6	392.1	65	35
Itraconazole-d5 (IS)	710.6	397.1	65	35
Hydroxy Itraconazole	721.6	408.3	80	35
(2R,4S)-Hydroxy Itraconazole-d5 (IS)	726.6	413.3	80	35

Table 2: MRM Transitions for Analytes and Internal Standards.[1]

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method.

Method Validation Parameters



Parameter	Itraconazole	Hydroxy Itraconazole
Linearity Range (ng/mL)	1 - 250	1 - 250
Correlation Coefficient (r²)	>0.99	>0.99
Lower Limit of Quantification (LLOQ) (ng/mL)	1	1

Table 3: Linearity and Sensitivity of the LC-MS/MS Method.[2]

Precision and Accuracy

Analyte	QC Level	Concentr ation (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Itraconazol e	LLOQ	1	≤15	≤15	85-115	85-115
LQC	3	≤15	≤15	85-115	85-115	
MQC	100	≤15	≤15	85-115	85-115	
HQC	200	≤15	≤15	85-115	85-115	_
Hydroxy Itraconazol e	LLOQ	1	≤15	≤15	85-115	85-115
LQC	3	≤15	≤15	85-115	85-115	
MQC	100	≤15	≤15	85-115	85-115	_
HQC	200	≤15	≤15	85-115	85-115	_

Table 4: Precision and Accuracy of the LC-MS/MS Method. Data presented as acceptable ranges based on FDA guidance.[3]

Recovery and Matrix Effect

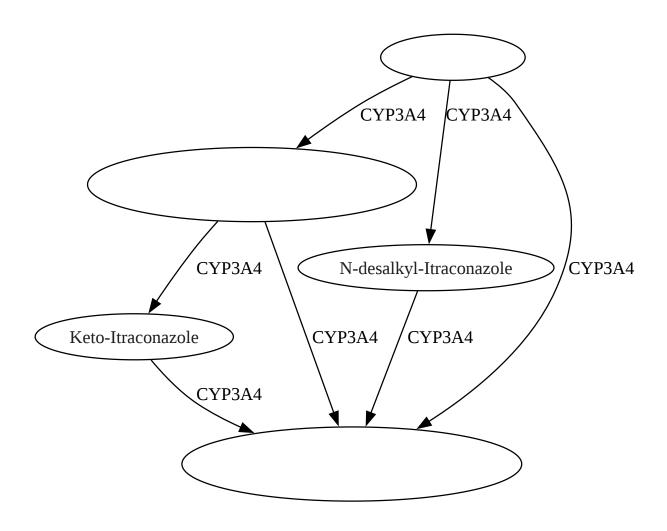


Analyte	QC Level	Concentration (ng/mL)	Recovery (%)	Matrix Effect (%)
Itraconazole	LQC	3	85-115	85-115
HQC	200	85-115	85-115	
Hydroxy Itraconazole	LQC	3	85-115	85-115
HQC	200	85-115	85-115	

Table 5: Recovery and Matrix Effect of the LC-MS/MS Method. Data presented as acceptable ranges.

Visualizations Metabolic Pathway of Itraconazole



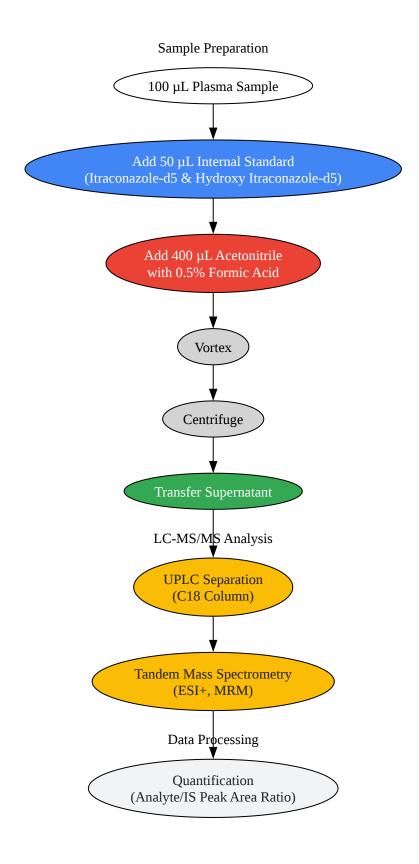


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Caption: CYP3A4-mediated metabolism of Itraconazole.

Experimental Workflow for LC-MS/MS Analysis



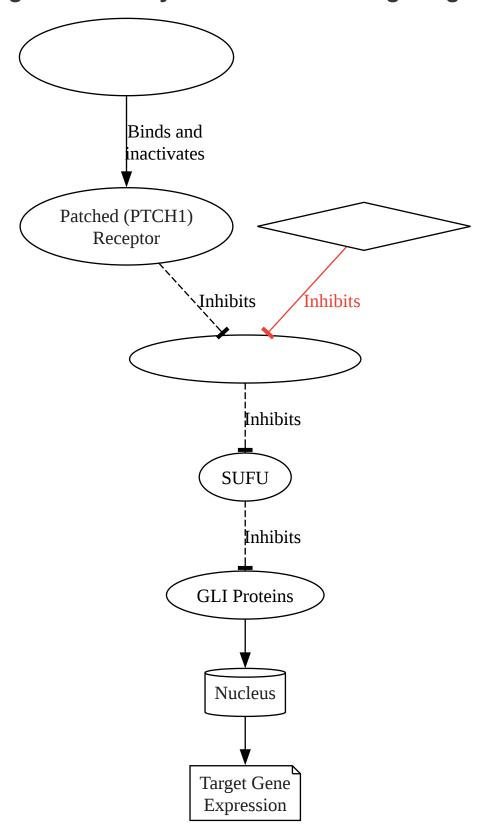


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Caption: Workflow for plasma sample analysis by LC-MS/MS.



Toxicological Pathway: Inhibition of Hedgehog Signaling



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Caption: Itraconazole inhibits the Hedgehog signaling pathway at Smoothened (SMO).

Discussion

The use of **(2R,4S)-Hydroxy Itraconazole-d5** as an internal standard significantly enhances the reliability of quantitative methods for itraconazole and its active metabolite. The protocol outlined above, utilizing a simple protein precipitation step followed by rapid LC-MS/MS analysis, is well-suited for high-throughput clinical and research laboratories. The validation data demonstrate that the method is sensitive, accurate, and precise over a clinically relevant concentration range.

From a toxicological perspective, it is important to consider not only the antifungal properties of itraconazole but also its effects on mammalian signaling pathways. The inhibition of the Hedgehog signaling pathway by itraconazole at the level of the Smoothened (SMO) receptor is a significant finding.[4][5][6] This pathway is crucial during embryonic development and is largely quiescent in adults, but its aberrant reactivation is implicated in the development of various cancers.[5] Therefore, the toxicological profile of itraconazole may include developmental toxicity, and its off-target effects on the Hedgehog pathway are being explored for anti-cancer therapeutic applications.[5][6] The accurate quantification of itraconazole and hydroxy itraconazole, facilitated by the use of deuterated internal standards, is essential for studies investigating these toxicological and pharmacological effects.

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